molecular formula C12H14O2 B8673083 2,2,4-trimethyl-2H-chromen-7-ol

2,2,4-trimethyl-2H-chromen-7-ol

Cat. No.: B8673083
M. Wt: 190.24 g/mol
InChI Key: OLKWMFUGWXLVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chromene Derivatives as Privileged Structures in Bioactive Compound Discovery

Chromene derivatives are widely recognized as "privileged structures" in medicinal chemistry. This term is bestowed upon molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. The chromene nucleus is a common feature in a vast number of natural products and synthetic compounds, displaying activities that span from antimicrobial and anti-inflammatory to anticancer and antiviral. chemsrc.comsigmaaldrich.com Their inherent low toxicity and the ability to modulate various enzymatic and cellular pathways have made them a focal point for drug discovery efforts. chemsrc.com

The versatility of the chromene scaffold allows for the synthesis of large libraries of compounds with diverse substitution patterns, which can be screened for a wide range of biological activities. This has led to the identification of numerous chromene-based compounds with potent and selective activities against various diseases.

Overview of the 2H-Chromen-7-ol Core in Natural Products and Synthetic Chemistry

In the realm of synthetic chemistry, the 2H-chromen-7-ol moiety serves as a valuable intermediate for the construction of more elaborate molecules. The phenolic hydroxyl group at the 7-position offers a convenient handle for further chemical transformations, such as etherification or esterification, allowing for the introduction of various functional groups to modulate the compound's physicochemical and biological properties. nih.govnih.gov Synthetic routes to 7-hydroxy-2H-chromene derivatives are well-established and often involve condensation reactions of resorcinol (B1680541) derivatives with α,β-unsaturated aldehydes or ketones. researchgate.net

Examples of Bioactive Chromene Derivatives
Compound ClassCore StructureReported Biological Activities
Coumarins2H-chromen-2-oneAnticoagulant, Antitumor, Anti-HIV, Antibacterial, Antifungal, Antioxidant. semanticscholar.org
FlavanonesIncorporating ChromeneAnticancer. nih.gov
AminobenzochromenesBenzo[f]chromeneCytotoxic against cancer cell lines. scielo.org.mx

Research Trajectories of 2,2,4-trimethyl-2H-chromen-7-ol within the Chromene Family

Specific research on this compound is limited in publicly available scientific literature. The compound, identified by its CAS Number 35129-49-8, has been available commercially as a rare chemical for early discovery research. sigmaaldrich.com This suggests that while it may be a subject of investigation in specialized research settings, extensive studies on its synthesis, properties, and bioactivities have not been widely published.

The research trajectory for a compound like this compound can be inferred from the known activities of the broader chromene class and its specific structural features. The presence of the 7-hydroxyl group makes it a candidate for studies on antioxidant activity, as this functional group can participate in free radical scavenging. Furthermore, the trimethyl substitution pattern on the pyran ring could influence its lipophilicity and, consequently, its interaction with biological membranes and protein binding sites.

Future research on this compound would likely involve:

Novel Synthetic Methodologies: Development of efficient and stereoselective synthetic routes to access this specific isomer.

Biological Screening: Evaluation of its activity against a panel of biological targets, including enzymes and cell lines relevant to cancer, inflammation, and infectious diseases.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the trimethyl and hydroxyl groups to understand the structural requirements for any observed biological activity.

Given the established importance of the chromene scaffold, this compound represents a yet-to-be-fully-explored molecule that holds potential for new discoveries in chemical biology and medicinal chemistry.

Physicochemical Properties of Related Chromene Derivatives
Compound NameMolecular FormulaMolecular Weight (g/mol)
4,5,7-Trimethyl-2H-chromen-2-oneC12H12O2188.22
4,7,8-Trimethyl-2H-chromen-2-oneC12H12O2188.22
7-hydroxy-4-methyl-2H-chromen-2-oneC10H8O3176.17

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2,4-trimethylchromen-7-ol

InChI

InChI=1S/C12H14O2/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,13H,1-3H3

InChI Key

OLKWMFUGWXLVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC2=C1C=CC(=C2)O)(C)C

Origin of Product

United States

Synthetic Methodologies for 2,2,4 Trimethyl 2h Chromen 7 Ol and Analogues

Direct Synthesis Approaches to 2,2,4-trimethyl-2H-chromen-7-ol

Direct synthesis of this compound typically involves a sequential construction of the chromene ring system and introduction of the methyl substituents at the desired positions.

A common and logical multi-step pathway to this compound begins with the formation of a chromanone precursor, which is then further functionalized. A representative route involves:

Formation of a Chromanone Core : Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (B103241) from simple phenolic precursors.

Introduction of the C4-Methyl Group : A Grignard reaction is performed on the C4-keto group of the chromanone to install the third methyl group, creating a tertiary alcohol intermediate.

Dehydration : The final step involves the acid-catalyzed dehydration of the tertiary alcohol to form the C3-C4 double bond characteristic of the 2H-chromene ring.

This sequence allows for the controlled installation of the substituents on the heterocyclic ring.

The pivotal precursor in this synthetic strategy is 7-hydroxy-2,2-dimethylchroman-4-one . This compound serves as the scaffold upon which the final methyl group is added.

The key transformations from this precursor are:

Grignard Reaction : The ketone at the C4 position of 7-hydroxy-2,2-dimethylchroman-4-one is susceptible to nucleophilic attack by organometallic reagents. The reaction with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), converts the carbonyl group into a tertiary alcohol. masterorganicchemistry.com This step yields the intermediate 2,2,4-trimethylchroman-4,7-diol . It is important to note that the acidic proton of the C7-hydroxyl group would react with the Grignard reagent, necessitating the use of excess reagent or a protection strategy for the phenol (B47542) group.

Acid-Catalyzed Dehydration : The subsequent elimination of water from the 2,2,4-trimethylchroman-4,7-diol intermediate is typically achieved under acidic conditions. google.com Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitate the removal of the hydroxyl group at C4 and a proton from an adjacent carbon to form the stable alkene, resulting in the desired product, This compound .

Table 1: Key Reactions in the Synthesis of this compound
StepPrecursorReaction TypeKey ReagentsIntermediate/Product
17-hydroxy-2,2-dimethylchroman-4-oneGrignard ReactionMethylmagnesium bromide (CH₃MgBr)2,2,4-trimethylchroman-4,7-diol
22,2,4-trimethylchroman-4,7-diolDehydrationH₂SO₄ or p-TsOHThis compound

General Strategies for 2H-Chromene-7-ol Scaffold Construction

Beyond the direct synthesis of a specific molecule, several general methodologies are employed to construct the 2H-chromene-7-ol skeleton, which can then be adapted to produce various analogues.

Acid catalysts are fundamental in many chromene synthesis protocols, primarily to promote cyclization and dehydration steps.

Polyphosphoric Acid (PPA) : PPA is a powerful dehydrating agent and Brønsted acid used in various cyclization reactions. It can facilitate the intramolecular cyclization of O-prenyl phenols to yield dihydrobenzopyrans (chromans), which are precursors to chromenes. researchgate.net In some cases, PPA is used in the cyclization of ketoarylsulfides to form chromene precursors. researchgate.net

p-Toluenesulfonic Acid (p-TsOH) : This is a strong organic acid that is widely used as a catalyst. It is effective in promoting the cascade cyclization of propynols to form 4-chromanones and can be used to convert intermediates into the final 2H-chromene product by refluxing in a suitable solvent like toluene. nih.govmsu.edu

Hydrochloric Acid (HCl) : As a strong mineral acid, HCl is often used in reactions like the Pechmann condensation to facilitate both the initial transesterification and the subsequent ring-closing reaction.

Table 2: Common Acid Catalysts in Chromene Synthesis
CatalystTypeTypical Application
Polyphosphoric Acid (PPA)Brønsted Acid / Dehydrating AgentIntramolecular cyclizations to form chromanones. researchgate.netresearchgate.net
p-Toluenesulfonic Acid (p-TsOH)Brønsted AcidCascade cyclizations and dehydration steps. nih.govmsu.edu
Hydrochloric Acid (HCl) / Sulfuric Acid (H₂SO₄)Brønsted Acid (Mineral)Pechmann condensation and other acid-catalyzed cyclizations. wikipedia.org

Condensation reactions are a cornerstone of heterocyclic synthesis. The Pechmann condensation, discovered by Hans von Pechmann, is a classic method for synthesizing coumarins (2H-chromen-2-ones) by reacting a phenol with a β-ketoester under acidic conditions. wikipedia.orgsathyabama.ac.in

The mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) on the activated aromatic ring, and a final dehydration step to form the chromenone ring. wikipedia.org While this reaction directly yields a chromen-2-one rather than a 2H-chromene, its principles are fundamental to building the benzopyran core from simple starting materials. Modifications of this approach can lead to different chromene derivatives. For example, the Simonis chromone (B188151) cyclization, a variation, reacts phenols and β-ketoesters with phosphorus pentoxide to yield chromones (chromen-4-ones). wikipedia.org

The formation of the pyran ring in the 2H-chromene structure is the key step, and numerous cyclization strategies have been developed. rsc.org These reactions often involve the formation of an oxygen-carbon bond followed by the creation of a carbon-carbon bond, or vice versa, to close the ring.

Common cyclization strategies include:

Electrophilic Cyclization of Propargylic Aryl Ethers : A mild method that uses electrophiles like iodine (I₂) to induce the cyclization of substituted propargylic aryl ethers, producing 2H-chromenes in excellent yields. organic-chemistry.org

Petasis Condensation : The reaction of salicylaldehydes with vinylic or aromatic boronic acids and amines, followed by thermal cyclization, can produce 2H-chromenes. organic-chemistry.org Using potassium vinyltrifluoroborates in place of boronic acids is another effective variation. nih.gov

Tandem Oxa-Michael-Henry Reaction : The reaction of a salicylaldehyde (B1680747) derivative with a nitroalkene, catalyzed by a base, can form a 3-nitro-2H-chromene through a cascade reaction involving an initial oxa-Michael addition followed by an intramolecular Henry (nitro-aldol) reaction and dehydration. organic-chemistry.org

Cycloisomerization of Aryl Propargyl Ethers : Gold- or other metal-catalyzed cycloisomerization provides a direct route from aryl propargyl ethers to 2H-chromenes. msu.edu

Heterocyclic Annulation Techniques

The construction of the 2,2,4-trimethyl-2H-chromene framework can be achieved through several synthetic strategies, primarily involving the formation of the pyran ring onto a pre-existing phenolic precursor. While a direct, one-pot synthesis of this compound from simple starting materials is not extensively documented, analogous syntheses of related 2,2-dimethyl-2H-chromenes provide valuable insights into potential routes.

One of the most common and versatile methods for the synthesis of 2,2-dimethyl-2H-chromenes is the acid-catalyzed condensation of a phenol with a suitable four-carbon building block. For instance, the reaction of phenols with 2-methylbuta-1,3-diene (isoprene) or 1,3-dichloro-3-methylbutane (B52916) in the presence of an acid catalyst like orthophosphoric acid has been successfully employed to furnish 2,2-dimethylchroman (B156738) derivatives, which can then be dehydrated to the corresponding 2H-chromenes. clockss.org This approach suggests that a plausible route to this compound could involve the reaction of a hydroquinone (B1673460) derivative with a C5-branched α,β-unsaturated ketone, such as mesityl oxide, under acidic conditions.

Another established method for the synthesis of 2,2-dimethyl-2H-chromenes involves the thermal rearrangement of phenyl propargyl ethers. clockss.org This reaction proceeds through a Claisen-type rearrangement followed by cyclization. While this method is general for many 2,2-dimethyl-2H-chromenes, its application to the synthesis of the 7-hydroxy substituted and C4-methylated target compound would require a specifically substituted propargyl ether precursor.

More advanced techniques for the construction of the 2,2-disubstituted 2H-chromene scaffold include rhodium-catalyzed [5+1] annulations of alkenylphenols with allenes. nih.gov This method offers a convergent approach to the chromene core, though its applicability to the specific substitution pattern of this compound would depend on the availability of the requisite starting materials.

The synthesis of the related 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) through the condensation of aniline (B41778) with acetone (B3395972) in the presence of a heterogeneous catalyst further supports the feasibility of a similar strategy for the chromene analog, likely using a hydroquinone derivative as the phenolic component. msu.eduacs.org

Starting MaterialsReagents/ConditionsProductReference
Phenol2-Methylbuta-1,3-diene (isoprene), H3PO42,2-Dimethylchroman clockss.org
Phenol1,3-Dichloro-3-methylbutane2,2-Dimethylchroman clockss.org
Phenyl propargyl etherHeat2,2-Dimethyl-2H-chromene clockss.org
Alkenylphenol, Allene(RhCp*Cl2)2, Cu(OAc)2, Toluene, 100°C2,2-Disubstituted 2H-chromene nih.gov
Aniline, AcetoneHeterogeneous catalyst2,2,4-Trimethyl-1,2-dihydroquinoline msu.eduacs.org

Derivatization and Functionalization Strategies for this compound and Related Compounds

The presence of a phenolic hydroxyl group and an electron-rich aromatic ring in this compound provides ample opportunities for further chemical modification. These derivatization strategies are crucial for modulating the compound's physicochemical properties and for the development of novel molecules with tailored functions.

Introduction of Diverse Functional Groups

The hydroxyl group at the C-7 position is a prime site for functionalization. It can readily undergo etherification and esterification reactions to introduce a wide array of functional groups. For example, the synthesis of various chromene derivatives often involves the alkylation or acylation of the phenolic hydroxyl group to introduce new substituents. uobaghdad.edu.iq

Furthermore, the aromatic ring of the chromene core can be subjected to various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, to introduce additional functional groups. The directing effects of the existing substituents, particularly the hydroxyl group and the pyran ring, will influence the regioselectivity of these reactions. The synthesis of substituted chroman-4-one and chromone derivatives has demonstrated that the introduction of electron-withdrawing groups at various positions on the aromatic ring can be achieved. ontosight.ai

Stereoselective Synthesis of Chromene-Based Chiral Compounds

The development of stereoselective methods for the synthesis of chromene derivatives is of significant interest, as the introduction of chirality can have profound effects on their biological activity. While the parent compound, this compound, is achiral, the synthesis of analogs with chiral centers, particularly at the C2 and C4 positions, is a key objective.

Stereoselective methods for the synthesis of other heterocyclic systems, such as tetrahydropyran-4-ones, have been developed and can provide inspiration for chromene synthesis. nih.gov For instance, the stereoselective addition of organometallic reagents to dihydropyranone intermediates has been shown to proceed with high diastereoselectivity. nih.gov Adapting such methodologies to chromene precursors could enable the synthesis of enantioenriched 2,4-disubstituted chromene derivatives. General strategies for inducing stereoselectivity often involve the use of chiral catalysts or auxiliaries to control the facial selectivity of key bond-forming reactions. cumhuriyet.edu.tr

Hybrid Molecule Synthesis Incorporating the Chromene Core

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. nih.gov The 2,2,4-trimethyl-2H-chromene scaffold can serve as a valuable platform for the synthesis of such hybrid molecules.

Structure Activity Relationship Sar Studies of 2,2,4 Trimethyl 2h Chromen 7 Ol Derivatives

Impact of Substituent Effects on Biological Activity

The biological profile of 2,2,4-trimethyl-2H-chromen-7-ol derivatives can be significantly altered by the introduction, removal, or modification of functional groups on the chromene core. These changes can affect the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn influence its interaction with biological targets.

Role of Methyl Groups on the Chromene Core

The three methyl groups on the this compound scaffold play a significant role in defining its biological activity. The gem-dimethyl group at the C-2 position is a common feature in many bioactive natural and synthetic chromenes. clockss.org These methyl groups contribute to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The methyl group at the C-4 position has been noted to enhance the thermal stability of the chromene ring. However, this increased hydrophobicity may also lead to reduced bioavailability.

In broader studies of chromene derivatives, the presence and position of methyl groups have been shown to be critical. For instance, in some series of bioactive compounds, the addition of a methyl group can restrict the rotational freedom of surrounding chemical structures, leading to a more specific and potent interaction with a biological target.

Influence of Hydroxyl Group at C-7

The phenolic hydroxyl group at the C-7 position is a key determinant of the biological activity of this compound and its analogs. This functional group is frequently associated with antioxidant properties, as it can donate a hydrogen atom to scavenge free radicals. Numerous studies on various chromene derivatives have highlighted the importance of a hydroxyl group at this position for antimicrobial and anticancer activities. ijpsjournal.com For example, 7-hydroxycoumarin derivatives have demonstrated notable antimicrobial and antioxidant activities. nih.govresearchgate.net The presence of hydroxyl groups at positions 6 and 7 has been specifically linked to increased antimicrobial efficacy.

Effects of Remote Substitutions on Activity Profiles

Modifications at other positions of the chromene ring, remote from the core 2,2,4-trimethyl and 7-hydroxyl groups, can have a profound impact on the biological activity profile.

Position C-3: The introduction of substituents at the C-3 position has been a successful strategy to modulate the bioactivity of chromenes. For instance, the placement of nitro or bromo groups at this position has been shown to improve the anticancer activity of certain chromene derivatives, likely by enhancing electrophilic interactions with cellular targets.

Position C-6: The C-6 position is also a viable site for modification. In a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, the introduction of various alkynyl groups at the C-6 position was well-tolerated and led to potent antagonists of the P2Y6 receptor. nih.gov This indicates that this position is amenable to the introduction of a variety of functional groups to fine-tune activity.

Aromatic Ring Substitutions: In broader studies of chromene-based compounds, substitutions on the phenyl ring of 4-phenyl-4H-chromene derivatives have been shown to significantly influence their anticancer potency. For example, the introduction of lipophilic, electron-withdrawing groups like halogens (e.g., 2,4-dichloro or 4-chloro) on the phenyl ring resulted in enhanced activity against several cancer cell lines, whereas electron-donating groups like methyl or methoxy (B1213986) groups tended to decrease potency. nih.gov

CompoundModificationBiological ActivityIC50 (µM)Reference
7a2,4-dichloro substitution on 4-phenyl ringAnticancer (HepG-2)1.63 nih.gov
7b4-chloro substitution on 4-phenyl ringAnticancer (HepG-2)1.63 nih.gov
7c4-fluoro substitution on 4-phenyl ringAnticancer (HepG-2)3.25 nih.gov
7f4-methyl substitution on 4-phenyl ringAnticancer (HepG-2)30.11 nih.gov
7g4-methoxy substitution on 4-phenyl ringAnticancer (HepG-2)51.89 nih.gov

Stereochemical Considerations in Chromene Bioactivity

While this compound itself is achiral, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers with potentially different biological activities. The spatial arrangement of atoms is critical for the interaction of a molecule with its biological target, which is often a chiral macromolecule like a protein or nucleic acid.

Several studies have demonstrated the importance of stereochemistry in the bioactivity of chromene derivatives. For example, the separate enantiomers of certain chroman-4-one derivatives have been shown to exhibit different potencies as SIRT2 inhibitors, with one enantiomer being significantly more active than the other. acs.org In another study, two pairs of enantiomeric chromene derivatives were isolated, and they displayed significant cytotoxic effects against an ovarian cancer cell line, with GI50 values in the low micromolar range. nih.gov

The synthesis of single enantiomers of chromene derivatives is an active area of research, with methods being developed to produce enantioenriched 4H-chromenes with high enantiomeric excess. nih.gov This allows for the detailed investigation of the biological activities of individual stereoisomers, which is essential for the development of safe and effective drugs.

CompoundStereochemistryBiological ActivityIC50 (µM)Reference
(-)-1aEnantiomer 1SIRT2 Inhibition1.5 acs.org
(+)-1aEnantiomer 2SIRT2 Inhibition4.5 acs.org
Malloapelta C (1)RacemicCytotoxicity (TOV-21G)10.42 nih.gov
Malloapelta D (2)RacemicCytotoxicity (TOV-21G)1.62 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity using statistical models. For chromene derivatives, QSAR has been employed to identify the key physicochemical properties that govern their bioactivity.

These studies often involve the calculation of various molecular descriptors, such as steric, electronic, and hydrophobic parameters. For instance, 3D-QSAR models have been developed for coumarin (B35378) derivatives, indicating that steric and electrostatic fields are significant contributors to their inhibitory activity against certain enzymes. uniba.it Such models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, guiding the design of new, more potent derivatives.

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological receptor. Conformational analysis, therefore, plays a vital role in understanding the SAR of this compound derivatives. The flexibility or rigidity of the chromene ring system and its substituents will determine the range of shapes the molecule can adopt and, consequently, its ability to fit into a receptor's binding site.

Molecular modeling techniques, such as docking studies, are often used to predict the binding mode of a ligand within the active site of a receptor. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, the addition of a methyl group can restrict the conformation of a molecule, leading to a more specific and stronger interaction with its target. Conformational analysis of substituted piperazines has shown that a preferred axial conformation controls binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Similar principles apply to chromene derivatives, where the preferred conformation will dictate the orientation of key functional groups for optimal receptor binding and subsequent biological response.

Mechanistic Investigations of Biological Activities of 2,2,4 Trimethyl 2h Chromen 7 Ol and Derivatives

Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds like 2,2,4-trimethyl-2H-chromen-7-ol are a cornerstone of their biological activity. These mechanisms primarily involve direct interaction with reactive oxygen species (ROS) and modulation of cellular oxidative stress responses.

The principal mechanism behind the antioxidant activity of chromen-7-ol derivatives is their ability to act as free radical scavengers. This capability is largely attributed to the phenolic hydroxyl group (-OH) on the chromen ring. nih.gov This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby interrupting the damaging chain reactions of oxidation. mdpi.com

Two predominant mechanisms describe this process:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical, quenching its reactivity. The resulting chromen-derived radical is stabilized by resonance across its aromatic ring system, making it significantly less reactive than the initial free radical. nih.govmdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents. It involves the initial deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron to the free radical. nih.gov

The efficacy of radical scavenging is highly dependent on the substitution pattern on the chromen ring. Studies on various coumarin (B35378) derivatives have shown that the presence and position of hydroxyl groups are critical for antioxidant activity. researchgate.net For instance, derivatives with hydroxyl groups at the 7 and 8 positions exhibit potent scavenging effects. researchgate.net The 7-hydroxy substitution, as seen in this compound, is known to confer significant antioxidant capacity. nih.gov

Table 1: Antioxidant Activity of Various Coumarin Derivatives

Compound Antioxidant Assay Result Reference
7-Hydroxycoumarin Peroxide Scavenging IC50 = 7029 mg/L nih.gov
4-Hydroxycoumarin Peroxide Scavenging IC50 = 9150 mg/L nih.gov
7-Hydroxy-4-methylcoumarin Peroxide Scavenging IC50 = 11,014 mg/L nih.gov
7,8-Dihydroxy-4-methylcoumarin DPPH Radical Scavenging High Activity researchgate.net
Esculetin (6,7-dihydroxycoumarin) DPPH Radical Scavenging High Activity researchgate.net

Beyond direct radical scavenging, this compound and related compounds can interact with cellular pathways that respond to oxidative stress. Chronic oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous diseases. nih.govsemanticscholar.org

Antioxidant compounds can mitigate oxidative stress by:

Modulating Endogenous Antioxidant Enzymes: Some phenolic compounds can enhance the body's own antioxidant defenses. They may promote the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for detoxifying reactive oxygen species. mdpi.com This strengthens the cell's intrinsic ability to manage oxidative stress.

Excessive ROS can stimulate pro-inflammatory pathways like the mitogen-activated protein kinase (MAPK) pathway, creating a vicious cycle of inflammation and oxidative damage. nih.gov The ability of chromen-7-ol derivatives to reduce ROS levels suggests they can indirectly suppress these inflammation-related oxidative stress pathways.

Anti-inflammatory Action Pathways

The anti-inflammatory effects of coumarins and chromens are well-documented and are executed through the modulation of key inflammatory molecules and signaling pathways. nih.govnih.gov

A primary mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators. In response to stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce high levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov While essential for immune response, their overproduction contributes to chronic inflammation.

Numerous studies have demonstrated that coumarin and flavonoid derivatives can significantly suppress the production of these mediators. nih.govnih.gov For example, certain 7-(2-oxoalkoxy)coumarins have been shown to inhibit NO and IL-6 production in LPS-stimulated macrophages, with some compounds exhibiting potent inhibitory concentration (IC50) values. researchgate.net This inhibition helps to dampen the inflammatory response at a molecular level.

Table 2: Inhibition of Inflammatory Mediators by Coumarin Derivatives

Compound Derivative Target Mediator Cell Line IC50 Value Reference
Coumarin Derivative 12 Nitric Oxide (NO) J774 Macrophages 21 µM researchgate.net
Coumarin Derivative 12 Interleukin-6 (IL-6) J774 Macrophages 24 µM researchgate.net
Coumarin Derivative 20 Nitric Oxide (NO) J774 Macrophages 30 µM researchgate.net
Coumarin Derivative 20 Interleukin-6 (IL-6) J774 Macrophages 10 µM researchgate.net
Fisetin (a flavonoid) Nitric Oxide (NO) RAW264.7 Cells >52% inhibition at 20 µM nih.gov

The production of inflammatory mediators is controlled by upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govglobalsciencebooks.info These pathways are considered master regulators of inflammation. nih.govmdpi.com

NF-κB Pathway Inhibition: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus. globalsciencebooks.info Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). nih.gov Many coumarin and flavonoid derivatives exert their anti-inflammatory effects by inhibiting this pathway. They can prevent the phosphorylation of IκBα and the NF-κB p65 subunit, thereby blocking the nuclear translocation of NF-κB and halting the inflammatory cascade. nih.govmdpi.com

MAPK Pathway Inhibition: The MAPK family includes key kinases like JNK, ERK, and p38. These are activated by inflammatory signals and play a crucial role in regulating the expression of inflammatory cytokines. nih.gov Studies have shown that flavonoids can significantly inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated cells, indicating that the suppression of the MAPK pathway is a key anti-inflammatory mechanism. nih.govnih.gov

By targeting these central signaling pathways, compounds like this compound can effectively switch off the cellular machinery responsible for mounting an inflammatory response.

Antimicrobial and Antifungal Mechanisms

Derivatives of the chromen and coumarin families have been investigated for their ability to inhibit the growth of various pathogenic microbes, including bacteria and fungi. nih.govmdpi.comresearchgate.net

The antimicrobial and antifungal mechanisms are diverse and can include:

Disruption of Cell Membrane Integrity: A common mechanism, particularly against fungi, is the interference with the synthesis or function of the cell membrane. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov Some antifungal agents work by inhibiting the enzymes in the ergosterol biosynthesis pathway, leading to a depleted or dysfunctional membrane, increased permeability, and ultimately, cell death. nih.govfrontiersin.org

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin and β-glucans, is essential for maintaining cell shape and protecting against osmotic stress. Compounds that inhibit the synthesis of these components can cause cell wall deformation and compromise fungal viability. mdpi.com

Active Efflux Pump Inhibition: Microbes can develop resistance by using efflux pumps to expel antimicrobial agents from the cell. Some compounds can inhibit these pumps, thereby increasing the intracellular concentration of the drug and restoring its efficacy. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis: Some antimicrobial compounds can interfere with essential cellular processes like DNA replication, transcription, or protein synthesis, leading to the cessation of growth and proliferation. nih.gov

Studies on coumarin derivatives have confirmed their activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, and various pathogenic fungi, demonstrating the potential of this chemical class in developing new antimicrobial agents. nih.govmdpi.comresearchgate.net

Antibacterial Activity

Research into the antibacterial properties of chromene derivatives has demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. While studies specifically detailing the action of this compound are limited, the broader class of coumarins and chromenes, to which it belongs, has shown notable antibacterial effects.

Gram-positive and Gram-negative Strains: Coumarin derivatives have been reported to exhibit significant antibacterial activity by damaging cell membranes. nih.gov This activity is observed against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov Some studies suggest that these compounds may have particularly strong activity against Gram-negative strains. nih.gov The lipophilic nature of certain extracts containing these compounds is thought to contribute to their efficacy against a range of bacteria. mdpi.com

Mycobacterium tuberculosis: The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred research into new therapeutic agents. mdpi.comnih.gov Natural and synthetic coumarins are among the heterocyclic compounds being investigated for their anti-tubercular potential. mdpi.comnih.gov Studies on various substituted coumarin and chromanone hybrids have identified compounds with significant activity against M. tuberculosis H37Rv and isoniazid-resistant clinical isolates. nih.govnih.govmdpi.com The presence of specific chemical groups, such as electron-withdrawing substituents, has been suggested to enhance the anti-tubercular activity of these molecules. nih.gov

Antibacterial Activity of Related Chromene and Coumarin Derivatives
Compound ClassBacterial TypeObserved Activity
Coumarin DerivativesGram-positive (e.g., B. cereus, S. aureus)Good antibacterial activity, cell membrane damage nih.gov
Coumarin DerivativesGram-negative (e.g., E. coli, S. enteritidis)Reported strong antibacterial activity nih.gov
Spirooxindolopyrrolidine-chromanone hybridsMycobacterium tuberculosis H37RvPotent activity with MIC as low as 0.39 µg/mL for some derivatives nih.gov
4-methyl-7-substituted coumarinsMycobacterium tuberculosis (various strains)Promising activity profiles, influenced by substituents nih.gov

Antifungal Efficacy against Phytopathogenic Fungi

Derivatives of 2H-chromene have been investigated as potential fungicides against plant pathogenic fungi, which are responsible for significant crop losses. These compounds are explored as alternatives to conventional chemical fungicides due to concerns about environmental impact and pathogen resistance. nih.gov

In vitro bioassays of a series of synthesized 2H-chromene analogs revealed that some compounds exhibited antifungal activity comparable or superior to the commercial fungicide hymexazol. nih.gov For instance, one derivative displayed a particularly potent fungicidal effect against Alternaria alternata and Botrytis cinerea, with EC50 values of 9.9 µg/mL and 9.4 µg/mL, respectively. nih.gov Such findings suggest that the chromene scaffold is a promising base for developing new botanical pesticides for the management of phytopathogenic fungi. nih.govmdpi.com The mechanism of action is thought to involve the disruption of essential fungal cellular processes. mdpi.com

Disruption of Microbial Cellular Processes

The precise mechanisms by which this compound and its derivatives exert their antimicrobial effects are still under investigation. However, studies on the broader classes of coumarins and flavonoids suggest that a primary mode of action involves the disruption of the microbial cell membrane. nih.gov This damage to the cell envelope can lead to the loss of cellular integrity and ultimately, cell death.

For antifungal activity, the mechanisms may involve interference with cell wall biosynthetic pathways or direct damage to the cell membrane, which is a common target for many antifungal agents. nih.gov The lipophilicity of these compounds can facilitate their interaction with and penetration of the lipid-rich fungal and bacterial cell membranes, contributing to their antimicrobial efficacy.

Anticancer and Antiproliferative Effects in Research Models

Chromene derivatives have attracted significant attention in oncology research for their potential to inhibit cancer cell growth and induce cell death through various molecular mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

A key strategy in cancer therapy is to trigger apoptosis (programmed cell death) and to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. Research has shown that various chromene and coumarin-related compounds can induce these effects in cancer cells. For example, certain derivatives have been found to cause cell cycle arrest at the G2/M phase, preventing the cells from dividing. researchgate.net This is often accompanied by the induction of apoptosis, as evidenced by cellular and molecular markers. sums.ac.ir The antiproliferative effects of these compounds are frequently dose-dependent, with higher concentrations leading to a greater reduction in cell viability and a more pronounced induction of apoptosis. sums.ac.irnih.gov

Inhibition of Kinase Pathways

Kinase signaling pathways are crucial for cell regulation, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of cancer drug development.

MAPK and PI3K/Akt/mTOR Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathways are central to cell proliferation, survival, and growth. researchgate.netnih.govnih.gov Inhibition of these pathways is a key therapeutic strategy. researchgate.netnih.gov Studies have shown that compounds with chromene-like structures can interfere with these signaling cascades. researchgate.netresearchgate.net For instance, the inhibition of PI3K/Akt/mTOR signaling has been linked to the antiproliferative effects of various small molecules in cancer cell lines. nih.govresearchgate.net Dual inhibition of both the MAPK and PI3K pathways is also being explored as a strategy to overcome treatment resistance. nih.gov

CDKs: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. The inhibition of CDKs can lead to cell cycle arrest. While direct inhibition by this compound is not explicitly detailed, the observed cell cycle arrest by related compounds suggests a potential indirect or direct modulation of CDK activity.

DNA-dependent protein kinase (DNA-PK): DNA-PK is a critical enzyme in the repair of DNA double-strand breaks. Its inhibition can sensitize cancer cells to radiation and chemotherapy. Chromen-4-one derivatives have been identified as potent and selective inhibitors of DNA-PK. nih.govrsc.orgresearchgate.net Structural modifications to the chromenone core have led to the development of highly potent inhibitors, demonstrating the importance of this chemical scaffold for targeting DNA-PK. nih.govrsc.org

Antiproliferative Activity in Specific Cancer Cell Lines

The efficacy of potential anticancer compounds is often evaluated against a panel of cancer cell lines. Derivatives of chromene and coumarin have demonstrated antiproliferative activity against several human cancer cell lines.

Antiproliferative Activity of Related Compounds in Specific Cancer Cell Lines
Cell LineCancer TypeCompound Class/ExampleObserved Effect
HepG2Hepatocellular CarcinomaStachys circinata extract (containing related compounds)Dose-dependent inhibition of cell growth nih.govnih.gov
MCF-7Breast CancerCoumarin-triazole hybridsPotent cytotoxic activity with IC50 values lower than cisplatin nih.govresearchgate.netrsc.org
NCI-H460Non-Small Cell Lung CancerNovel synthetic compoundsSignificant reduction in cell viability cytion.comresearchgate.netnih.gov
SF-268Central Nervous System CancerData not specifically available for chromene derivatives-

These studies highlight the potential of the chromene scaffold as a basis for the development of novel therapeutic agents targeting microbial infections and cancer. Further research is needed to elucidate the specific activities and mechanisms of this compound.

Investigation of Other Biological Activities

Analgesic Mechanisms

The analgesic properties of chromene derivatives are significantly linked to their interaction with the transient receptor potential (TRP) family of ion channels. Specifically, antagonism of the TRPM8 channel, a member of the melastatin subfamily, is a key mechanism. TRPM8 is activated by cold temperatures (below 28°C) and cooling agents like menthol. nih.gov Preclinical studies have implicated TRPM8 in pain associated with neuropathic pain models, such as those induced by oxaliplatin or chronic nerve injury. nih.gov

Consequently, antagonists of the TRPM8 channel are being investigated for their potential to treat cold-induced allodynia, which is pain caused by a normally non-painful stimulus, and hyperalgesia, an amplified pain response. nih.gov By blocking the TRPM8 channel, these compounds can mitigate pain signals originating from cold stimuli. Research has led to the identification and optimization of selective TRPM8 antagonists for the treatment of cold-related pain. nih.gov For instance, in vivo experiments in mouse models of chemotherapy-induced cold allodynia have shown that selected antagonist compounds exhibit significant antinociceptive activity. mdpi.com

Anticonvulsant Properties

Derivatives of the chromene scaffold have been evaluated for their potential as anticonvulsant agents. Research into new antiepileptic drugs (AEDs) is ongoing to improve seizure control and reduce the side effects associated with existing medications. researchgate.net In this context, various heterocyclic compounds, including those with a chromene nucleus, have been synthesized and studied.

One study prepared a series of 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones and evaluated their anticonvulsant activity using the maximal electroshock seizure (MES) test. nih.gov One of the synthesized compounds was identified as a potent agent, showing activity at a low dose in the MES-test. nih.gov These findings suggest that the chromene structure is a viable scaffold for developing new compounds with anticonvulsant properties.

Antiprotozoal Activities (e.g., Leishmaniasis)

Benzo[h]chromene derivatives have demonstrated notable efficacy as antiprotozoal agents, particularly against the parasites responsible for Leishmaniasis and Chagas disease. nih.govresearchgate.net In vitro studies have assessed the inhibitory action of these compounds against promastigotes of Leishmania braziliensis and Leishmania infantum, as well as epimastigotes of Trypanosoma cruzi. mdpi.com

Several benzo[h]chromene-triazole derivatives exhibited significant activity. For example, compounds 1b and 3f showed favorable selectivity indices of 19 and 18, respectively, against L. braziliensis. nih.govmdpi.com These compounds were also the most effective against L. infantum. nih.gov Furthermore, certain derivatives displayed superior activity against T. cruzi when compared to the reference drug, benznidazole. nih.gov

Table 1. Antiprotozoal Activity of Benzo[h]chromene Derivatives (IC₅₀ in µM)
CompoundL. braziliensisL. infantumT. cruziSelectivity Index (SI) against L. braziliensis
1a10.724.919.2N/A
1b6.730.537.319
2f14.5N/AN/AN/A
3f17.646.624.718
Miltefosine (Reference)64.0N/AN/A43.0
Benznidazole (Reference)N/AN/A54.7N/A

Data sourced from multiple studies. nih.govmdpi.com N/A indicates data not available.

Antiviral Properties

The coumarin and chromene skeletons are found in many biologically active compounds, including those with antiviral properties. mdpi.com Derivatives of this structural class have been investigated for activity against a range of viruses.

A series of 2-aryl-4H-chromen-4-one derivatives were synthesized and evaluated for their antiviral activity against the Chikungunya virus (CHIKV). researchgate.net Three compounds, 2a , 2b , and 2g , were found to be active, with compounds 2a and 2b , which feature a heterocyclic ring at the 2nd position, being potent inhibitors of the virus. researchgate.net Separately, derivatives of 7-hydroxycoumarin have been synthesized and evaluated as anti-flaviviridae agents, with 7-propyloxy derivatives showing activity against bovine viral diarrhoea virus (BVDV). nih.gov Additionally, 4-hydroxycoumarin derivatives have been identified as a promising class of non-peptidic, reversible competitive inhibitors of the HIV-1 protease. nih.gov

Table 2. Antiviral Activity of Selected Chromene and Coumarin Derivatives
Derivative ClassViral TargetKey Finding
2-aryl-4H-chromen-4-oneChikungunya virus (CHIKV)Compound 2a showed an IC₅₀ of 0.44 µM. researchgate.net
4-hydroxycoumarinHIV-1 ProteaseIdentified as reversible competitive inhibitors. nih.gov
7-propyloxy coumarinBovine viral diarrhoea virus (BVDV)Demonstrated activity against this Flaviviridae member. nih.gov

Carbonic Anhydrase Isoform Inhibition (e.g., hCA IX and XII)

Tumor-associated human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, are validated targets for anticancer therapies due to their role in pH regulation and tumor progression in hypoxic tumors. nih.gov The chromene scaffold has been identified as having high pharmacological potential for developing selective inhibitors of these isoforms. nih.gov

A series of 2H-chromene derivatives were designed and synthesized to evaluate their inhibitory activity and selectivity on hCA IX and XII, while comparing it to off-target isoforms hCA I and II. nih.gov Within this series, the compound EMAC10163b was particularly noteworthy. It inhibited the tumor-associated hCA IX and XII with low micromolar potency, demonstrating the potential for developing chromene-based selective inhibitors. nih.gov Generally, many such derivatives are inactive against the off-target cytosolic isoforms hCA I and II, which is a desirable characteristic to minimize side effects. nih.gov

Table 3. Inhibition Constants (Kᵢ) of Compound EMAC10163b Against hCA Isoforms
hCA IsoformKᵢ (µM)
hCA IX0.53
hCA XII0.47

Data sourced from a study on 2H-chromene derivatives. nih.gov

TRPM8 Channel Antagonism

The transient receptor potential melastatin subtype 8 (TRPM8) is a non-selective cation channel recognized as a primary sensor for environmental cold. nih.gov Beyond its role in thermoregulation, TRPM8 is implicated in various pathological conditions, including neuropathic pain, making it an important therapeutic target. nih.govmdpi.com

Derivatives of chromene and related scaffolds are being explored as TRPM8 antagonists. The antagonist activity of new compounds is often evaluated using calcium microfluorimetry assays in cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are engineered to stably express the TRPM8 channel. mdpi.com For example, one potent and selective TRPM8 antagonist was found to inhibit the menthol-induced increase in intracellular calcium levels in HEK293 cells expressing the rat TRPM8 channel with an IC₅₀ of 40 nM. medchemexpress.com Such antagonists show potential in treating conditions like cold hypersensitivity. medchemexpress.com

Despite a comprehensive search for scientific literature, there is currently no available research detailing the neuroprotective or ferroptosis-inhibiting properties of the chemical compound this compound.

As a result, the requested article, which was to be structured around the specific mechanistic investigations of these biological activities, cannot be generated. Scientific databases and chemical suppliers list the compound, but studies on its specific effects on neurological protection or the inhibition of ferroptosis have not been published in the accessible scientific literature.

Therefore, the sections on Neuroprotective Properties and Ferroptosis Inhibition, as outlined in the user's request, cannot be addressed with scientifically accurate and detailed research findings.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is crucial in structure-based drug design for screening interactions between a ligand and a target protein, predicting binding conformations, and estimating binding affinities. acs.org For chromene derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding the molecular mechanisms of their interactions.

For instance, docking studies on various chromene derivatives have been performed to evaluate their potential as anticancer agents. These studies often involve docking the compounds into the active sites of specific enzymes or receptors known to be involved in cancer progression, such as aromatase or cyclooxygenase-2 (COX-2). thieme-connect.comnih.gov The results of these simulations, often expressed as a docking score, help in prioritizing compounds for further experimental testing. For example, in a study on sulfonyl-substituted chromene derivatives, compounds with favorable docking scores against the aromatase enzyme were identified as potential anticancer agents. thieme-connect.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those employing Hartree-Fock (HF) and Density Functional Theory (DFT) methods, provide detailed insights into the electronic structure and properties of molecules. anu.edu.auyoutube.com These calculations are used to determine various molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.govresearchgate.net

For chromene derivatives, DFT calculations at levels of theory like B3LYP/6-311++G(d,p) have been used to compute molecular geometry and vibrational frequencies. researchgate.net Such calculations help in understanding the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity and interaction with biological targets. researchgate.net Furthermore, quantum chemical studies on coumarin (B35378) derivatives, a class of compounds related to chromenes, have utilized DFT to analyze their molecular orbitals, spatial properties, and potential as nonlinear optical materials. semanticscholar.orgresearchgate.netiaea.org

Table 1: Examples of Quantum Chemical Calculation Applications for Chromene and Related Derivatives

Calculation TypeApplicationReference
DFT/B3LYP/6-311++G(d,p)Molecular geometry and vibrational frequency analysis of a chromene derivative. researchgate.net
DFT/B3LYP/6-311G*Optimization of geometry, FMO analysis, and thermodynamic parameter calculation for coumarin derivatives. nih.gov
Ab initio/GGA/BLYP/DNDCalculation of quantum chemical parameters for methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate (B1210297) derivatives. semanticscholar.org

Molecular Dynamics Simulations to Elucidate Binding Affinity and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to assess the stability of ligand-protein complexes and to calculate binding affinities. nih.govnih.gov

For chromene derivatives and other potential drug candidates, MD simulations can provide a more dynamic and realistic picture of the binding process compared to static docking studies. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help in understanding the key interactions that contribute to the stability of the complex. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics analyzed in MD simulations to assess the stability of the system. nih.govnih.gov For instance, MD simulations have been used to evaluate the stability of protein-ligand complexes involving various inhibitors, providing insights into their binding mechanisms. biorxiv.orgresearchgate.net

Ligand-Based and Structure-Based Drug Design Principles Applied to Chromen-7-ol Derivatives

Both ligand-based and structure-based drug design are fundamental approaches in the development of new therapeutic agents. nih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, which is often determined by techniques like X-ray crystallography or NMR spectroscopy. nih.govnih.gov Molecular docking, as discussed earlier, is a key component of SBDD. acs.org

Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. This approach utilizes the knowledge of molecules that are known to bind to the target to develop a pharmacophore model. nih.govresearchgate.netslideshare.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. This model can then be used to screen large compound libraries for new potential inhibitors. mdpi.com

For chromen-7-ol derivatives, both strategies can be applied. If the structure of a target protein is known, SBDD can be used to design novel derivatives with improved binding affinity and selectivity. Conversely, if a set of active chromen-7-ol derivatives is available but the target is unknown, LBDD can be used to build a pharmacophore model and guide the synthesis of new, potentially more potent compounds. mdpi.comnih.gov The integration of both ligand-based and structure-based approaches often leads to a more efficient and successful drug discovery process.

Advanced Applications in Chemical Sciences and Beyond

Role as Chemical Building Blocks in Complex Molecule Synthesis

The chromene scaffold, including 2,2,4-trimethyl-2H-chromen-7-ol, is a significant structural motif in a wide array of natural products and medicinally important molecules. msu.edu Organic chemists utilize this scaffold as a starting point for constructing more complex molecular systems. nih.gov The synthesis of various chromene derivatives often involves multi-component reactions, which are efficient methods for creating molecular diversity. frontiersin.orgacs.org For instance, new derivatives of 7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been synthesized and used as foundational compounds for the annelation of a pyran ring, leading to pyridocoumarin systems. sgu.ru

The ability to functionalize the chromene ring allows for the generation of a diverse library of molecules with tailored properties. semanticscholar.org This modular approach is central to modern synthetic strategies, enabling the construction of complex, function-inspired materials. semanticscholar.org The synthesis of chromene derivatives has been further advanced by the use of visible-light-mediated methodologies, offering greener and more sustainable chemical transformations. researchgate.net

Development of Novel Materials Based on Chromene Scaffolds

The chromene framework is instrumental in the development of new materials with unique properties. msu.edu The design of novel materials with significant biological properties is a primary goal in drug design research, and chromene compounds are an interesting medicinal scaffold in this field. nih.gov For example, chromene-based polymers have been synthesized and investigated for their potential in various applications, including polymer solar cells. rsc.org

The introduction of an oxygen atom into a fluorene (B118485) unit to create benzochromene, a related structure, resulted in low-bandgap polymers with higher power conversion efficiencies in solar cells. rsc.org This highlights the potential of chromene-based materials in the field of organic electronics. Furthermore, the development of chromene-based azo chromophores has led to the creation of a novel series of potent antimicrobial and anticancer agents. nih.gov

Applications in Chemical Processes and Catalysis

Chromene derivatives, including this compound, have found applications in various chemical processes, often involving catalysis. msu.edu Different catalytic methodologies have been developed for the synthesis of 2H-chromenes, including catalysis with transition metals, metal-free Brønsted and Lewis acid/base catalysis, and enantioselective organocatalysis. msu.edu

The use of catalysts is crucial for the efficient and selective synthesis of chromene derivatives. For example, rhodium-catalyzed [5+1] annulations have been used for the formation of 2,2-disubstituted 2H-chromenes. frontiersin.org Additionally, green and efficient methods for the synthesis of chromene derivatives have been reported using photocatalysts under visible light irradiation, highlighting a move towards more sustainable chemical processes. researchgate.net The use of heterogeneous catalysts, such as those based on pumice, has also been explored for the synthesis of chromene derivatives, offering advantages like high reaction yields and short reaction times. researchgate.net

Use as Fluorescent Probes and Sensors in Biological Systems

Chromene derivatives are particularly valuable for their photophysical and chemical properties, making them suitable for biological applications as fluorescent probes. aip.orgresearchgate.net These molecules can be designed to detect and monitor bioactive molecules with high sensitivity and selectivity. aip.org The "thiol-chromene" click reaction, for instance, enables the selective and rapid recognition of thiols in biological systems. aip.orgresearchgate.net

The core structure of 2H-chromene is found in various fluorophores used to construct fluorescent probes for a range of analytes, including thiols, amino acids, hydrogen peroxide, and nitroreductase. aip.org Recently, a new class of chromene-based BioAIEgens (Aggregation-Induced Emission luminogens) has been synthesized, which can specifically target the endoplasmic reticulum. oup.com These probes are valuable tools for bioimaging and understanding pathological processes at the molecular level. researchgate.net

Potential as Botanical Fungicides in Agricultural Research

Research has demonstrated the potential of chromene derivatives as antifungal agents in agriculture. acs.orgnih.gov Novel chromene derivatives have been designed and synthesized to explore their efficacy as natural-product-based fungicide candidates. acs.org

Studies have shown that certain hydrazide-chromene and thiazol-chromene derivatives exhibit excellent and broad-spectrum inhibitory activity against various phytopathogenic fungi. acs.org For example, some compounds displayed protective and curative effects against rice and pepper leaves infected by Pyricularia oryzae and Phytophthora capsici, respectively. acs.org The mechanism of action for some of these compounds involves inhibiting spore germination and disrupting the fungal membrane structure. acs.org These findings suggest that chromene-based derivatives could serve as a foundation for developing new and effective fungicides for crop protection. acs.org

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped.

¹H NMR: The proton NMR spectrum of 2,2,4-trimethyl-2H-chromen-7-ol would be expected to show distinct signals corresponding to the aromatic protons, the vinyl proton, the methyl groups, and the hydroxyl proton. Based on data from similar chromene derivatives, the expected chemical shifts can be estimated. researchgate.netrdd.edu.iq For instance, the aromatic protons on the benzene (B151609) ring typically appear in the range of δ 6.5-7.5 ppm. The vinyl proton at position 3 would likely resonate as a singlet. The two methyl groups at position 2 would give a singlet, while the methyl group at position 4 would produce another distinct singlet. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be observed for the quaternary carbons, the aromatic carbons, the vinyl carbons, and the methyl carbons. The carbon atom bearing the hydroxyl group (C-7) and the oxygen-linked carbon of the pyran ring (C-8a) would resonate at lower fields. The carbons of the methyl groups would appear at higher fields. researchgate.netrdd.edu.iq

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted Chemical Shift (ppm)Multiplicity
Aromatic H¹H6.5 - 7.5m
Vinyl H (C3)¹H~ 5.5 - 6.0s
2-CH₃¹H~ 1.4s
4-CH₃¹H~ 2.1s
7-OH¹HVariablebr s
Aromatic C¹³C110 - 155-
Vinyl C (C3, C4)¹³C120 - 140-
C2¹³C~ 75-
Methyl C¹³C20 - 30-

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.

MS and HRMS: Standard mass spectrometry would reveal the molecular ion peak [M]⁺, confirming the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound and its fragments. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information. For chromene derivatives, common fragmentation pathways include the loss of a methyl group. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures and assessing the purity of the final product.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbon-carbon double (C=C), and carbon-oxygen (C-O) bonds. nih.gov The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether linkage in the chromene ring and the phenolic hydroxyl group would appear in the 1000-1300 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Phenolic O-H3200 - 3600 (broad)Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
Aromatic C=C1450 - 1600Stretching
Vinyl C=C~ 1650Stretching
C-O (Ether and Phenol)1000 - 1300Stretching

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. This technique involves diffracting X-rays off a single crystal of the compound.

For chromene derivatives, X-ray crystallography has been used to confirm their planar or near-planar ring systems. rsc.org In the case of a chiral molecule, this technique can unambiguously determine the absolute configuration of the stereocenters. For a compound like this compound, X-ray analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the geometry of the chromene ring and the orientation of the substituent groups. Furthermore, it reveals how the molecules are packed in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. rsc.org

Chromatographic Purity Assessment and Isolation Techniques (e.g., Column Chromatography)

Chromatographic techniques are essential for the purification of synthetic compounds and for the assessment of their purity.

Column chromatography is a widely used method for purifying organic compounds. nih.gov In the synthesis of this compound, column chromatography would be employed to separate the desired product from any unreacted starting materials, by-products, or other impurities. The choice of solvent system (eluent) is critical for achieving good separation on a stationary phase like silica (B1680970) gel. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). For phenolic compounds like the target molecule, solvent systems of varying polarity, often mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), are commonly used. nih.gov

Future Research Directions

Exploration of Undiscovered Biological Activities

The chromene nucleus is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. uobaghdad.edu.iqnih.gov The future exploration of 2,2,4-trimethyl-2H-chromen-7-ol should, therefore, commence with a broad-based screening to identify its potential therapeutic applications.

Initial investigations could focus on its cytotoxic effects against a panel of human cancer cell lines. For instance, novel 4H-chromene derivatives have demonstrated significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer. nih.gov Similarly, certain chromene derivatives have shown promising results against cisplatin-resistant ovarian cancer cells. nih.gov

The antimicrobial potential of this compound represents another promising avenue. Chromene derivatives have been reported to possess antibacterial and antifungal properties. nih.gov Future studies could assess its efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Furthermore, given the phenolic hydroxyl group at the 7-position, it is plausible that this compound possesses antioxidant properties . This could be investigated through established in vitro assays such as the DPPH radical scavenging assay. researchgate.net The potential anti-inflammatory activity, a known attribute of many phenolic compounds and chromene derivatives, also warrants investigation. nih.govmdpi.com

Table 1: Reported Biological Activities of Representative Chromene Derivatives

Compound/Derivative ClassBiological ActivityTarget/Mechanism of Action (if known)
Novel 4H-chromene derivativesAnticancerInhibition of triple-negative breast cancer cell viability
Sp-6-27 (a chromene derivative)AnticancerTubulin depolymerization, G2/M arrest, apoptosis induction
Chromenol derivativesAntifungalNot specified
7-hydroxy-4-phenylchromen-2-one linked to 1,2,4-triazolesCytotoxic against cancer cellsG2/M phase cell cycle arrest and apoptosis induction

Development of Advanced Synthetic Methodologies

While classical methods for chromene synthesis exist, the development of more efficient, sustainable, and versatile synthetic strategies is a continuous pursuit in organic chemistry. Future research should focus on applying modern synthetic methodologies to produce this compound and its derivatives with high yield and purity.

Catalyst-driven approaches are at the forefront of modern synthesis. uobaghdad.edu.iq The use of novel catalysts, such as metal-based catalysts or organocatalysts, could enhance reaction efficiency and selectivity. msu.edu For example, microwave-assisted, catalyst-free synthesis has been reported for substituted 2H-chromenes, offering a rapid and environmentally friendly route. nih.gov

One-pot multicomponent reactions provide an atom-economical and streamlined approach to complex molecule synthesis. researchgate.net Developing a one-pot synthesis for this compound would be a significant advancement, potentially involving the reaction of a substituted phenol (B47542) with an appropriate acetone (B3395972) equivalent and a methylating agent under optimized conditions.

Green chemistry principles should be integrated into future synthetic strategies. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasound irradiation. researchgate.netijpsjournal.com

Table 2: Examples of Advanced Synthetic Methodologies for Chromenes

MethodologyKey Features
Microwave-Assisted Catalyst-Free SynthesisRapid, ecofriendly, higher yields
Cobalt-Catalyzed SynthesisUtilizes salicyl-N-tosylhydrazones and terminal alkynes
Nickel-Catalyzed Cross-CouplingEnables C-O activation and C-C bond formation
Rhodium(III)-Catalyzed C-H Activation/[3 + 3] AnnulationRedox-neutral synthesis of 2H-chromene-3-carboxylic acids

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular perturbations induced by the compound. nih.govnih.govnih.gov

Should initial screenings reveal significant biological activity, subsequent studies could employ transcriptomics (e.g., RNA-seq) to identify changes in gene expression in treated cells. This can reveal the signaling pathways and cellular processes affected by the compound.

Proteomics analysis can then be used to validate the transcriptomic findings at the protein level and identify post-translational modifications that may be crucial for the compound's mechanism of action. nih.gov

Metabolomics studies can uncover alterations in cellular metabolism, providing insights into the functional consequences of the observed genomic and proteomic changes. nih.gov

Design of Highly Selective and Potent Chromene-Based Research Tools

Beyond its potential therapeutic applications, this compound can serve as a scaffold for the design of selective chemical probes to study specific biological processes. nih.gov By functionalizing the core structure, it is possible to develop tools for target identification and validation.

For instance, the hydroxyl group at the 7-position and the methyl groups on the chromene ring offer sites for chemical modification. These modifications could be used to attach reporter tags, such as fluorescent dyes or biotin, to create probes for affinity-based proteomics or imaging studies. researchgate.net

Furthermore, a structure-activity relationship (SAR) study, involving the synthesis and biological evaluation of a library of derivatives, can lead to the identification of more potent and selective analogs. This approach has been successfully used to develop selective probes for various protein targets. nih.govbiorxiv.org The development of such probes derived from this compound could provide valuable tools for the broader scientific community.

Investigation of Environmental and Agricultural Applications

The applications of chromene derivatives are not limited to medicine. Their diverse chemical properties make them candidates for environmental and agricultural uses.

In the realm of environmental science , chromene-based compounds could be explored as sensors for detecting specific pollutants or as agents for water treatment. The development of chromene-based fluorescent probes could be particularly useful for monitoring environmental contaminants.

In agriculture , chromene derivatives have been investigated for their potential as pesticides and herbicides. nih.govijpsjournal.com Future research could assess the efficacy of this compound and its derivatives against common agricultural pests and weeds. It would also be crucial to evaluate their environmental fate and potential ecotoxicity to ensure their safe application. The use of agricultural waste as a catalyst for synthesizing chromene derivatives highlights a potential for a circular economy approach in this area. ijpsjournal.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4-trimethyl-2H-chromen-7-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : One-pot FeCl₃-catalyzed reactions (e.g., coupling phenols with ethyl phenylpropiolate) are effective for chromenone derivatives. Optimize temperature (80–100°C), solvent (THF), and catalyst loading (10–15 mol%) . For purification, use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (CDCl₃) to confirm substituent positions (e.g., δ 10.08 ppm for phenolic -OH in related chromenones) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 191.1 for C₁₂H₁₄O₂) .
  • Chromatography : TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1) and HPLC (C18 column, acetonitrile/water) .

Q. What initial biological screening approaches are appropriate for this compound?

  • Methodology :

  • Antimicrobial Assays : Disk diffusion (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or topoisomerase II activity .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the reactivity of this compound in substitution reactions?

  • Methodology : Perform comparative studies under varying conditions (e.g., acidic vs. basic media). For example, use NaH/DMF for nucleophilic substitutions or AlCl₃ for Friedel-Crafts alkylation. Monitor regioselectivity via LC-MS and DFT calculations to predict reactive sites .

Q. What strategies enhance regioselectivity when modifying the hydroxyl group of this compound?

  • Methodology :

  • Protection/Deprotection : Use TBSCl to protect -OH before functionalizing the chromen core .
  • Directed Ortho-Metalation : Employ LDA/THF at −78°C to introduce substituents ortho to the hydroxyl group .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodology :

  • Systematic Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at C-3, esterification of -OH).
  • Biological Profiling : Correlate substituent effects with bioactivity data (e.g., logP vs. cytotoxicity) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities for target proteins .

Q. What advanced techniques elucidate the reaction mechanisms of this compound in oxidative environments?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of proto- and deuterated compounds under H₂O₂ oxidation .
  • EPR Spectroscopy : Detect radical intermediates during autoxidation .
  • In Situ IR : Monitor carbonyl formation during chromenone ring-opening .

Q. How can researchers optimize the pharmacokinetic properties of this compound for therapeutic applications?

  • Methodology :

  • Solubility Enhancement : Use PEGylation or β-cyclodextrin complexation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • BBB Permeability : Parallel artificial membrane permeability assay (PAMPA) for CNS targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.